molecular formula C9H16Cl2N2S B1525103 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride CAS No. 1306604-62-5

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride

Cat. No. B1525103
M. Wt: 255.21 g/mol
InChI Key: QHBAEYDUPNTZTI-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride is a chemical compound with the formula C9H16Cl2N2S . It is also known by its CAS number 1306604-62-5 .


Molecular Structure Analysis

The molecular structure of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride is represented by the formula C9H16Cl2N2S . The compound has a molecular weight of 218.74 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride include its molecular formula C9H16Cl2N2S and its molecular weight of 218.74 . More detailed properties like melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Synthesis of Thiazole Derivatives

Research has highlighted the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, where 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines were prepared via the formation of 1-methyl-1H-benzimidazol-2-amine. This process involved cycloaddition, N-methylation, and the introduction of a four-membered β-lactam ring, leading to compounds exhibiting antibacterial and cytotoxic properties (Noolvi et al., 2014).

Antiproliferative and Antimicrobial Properties

Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were designed and synthesized, revealing some compounds with DNA protective abilities and strong antimicrobial activity against specific strains. Notably, certain compounds demonstrated cytotoxicity on cancer cell lines, suggesting their potential in chemotherapy treatments (Gür et al., 2020).

Reinvestigation of Thiazole Synthesis

Studies have focused on the reinvestigation of thiazole synthesis, utilizing ethyl 3-amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates and related reactions. These efforts provide insights into the synthesis pathways and structural analysis of thiazole derivatives (Paepke et al., 2009).

properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.2ClH/c1-7-6-12-8(11-7)9(10)4-2-3-5-9;;/h6H,2-5,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBAEYDUPNTZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride
Reactant of Route 2
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride
Reactant of Route 3
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride
Reactant of Route 4
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride
Reactant of Route 5
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride
Reactant of Route 6
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride

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